molecular formula C12H11FN4O2S B11053372 2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide

2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B11053372
M. Wt: 294.31 g/mol
InChI Key: WGXOOYOFSIOBCF-UHFFFAOYSA-N
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Description

2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a sulfanylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core by reacting appropriate starting materials such as 4-fluoroaniline and ethyl acetoacetate under basic conditions.

    Introduction of the Sulfanyl Group:

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process analytical technology (PAT) to monitor and control the reaction conditions in real-time.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-Amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide
  • 2-{[6-Amino-1-(4-bromophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide
  • 2-{[6-Amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for drug discovery and development.

properties

Molecular Formula

C12H11FN4O2S

Molecular Weight

294.31 g/mol

IUPAC Name

2-[6-amino-1-(4-fluorophenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C12H11FN4O2S/c13-7-1-3-8(4-2-7)17-9(14)5-11(19)16-12(17)20-6-10(15)18/h1-5H,6,14H2,(H2,15,18)

InChI Key

WGXOOYOFSIOBCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)N=C2SCC(=O)N)N)F

Origin of Product

United States

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